Piperazine, 1-(2-iodobenzoyl)-4-methyl-

Description

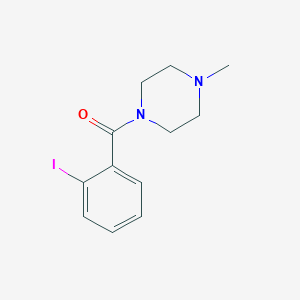

Piperazine, 1-(2-iodobenzoyl)-4-methyl- (IUPAC: 1-(2-iodobenzoyl)-4-methylpiperazine), is a substituted piperazine derivative characterized by a 2-iodobenzoyl group at the N1 position and a methyl group at the N4 position. The 2-iodobenzoyl moiety introduces steric bulk and electron-withdrawing properties, while the N4-methyl group enhances lipophilicity and modulates basicity.

Properties

IUPAC Name |

(2-iodophenyl)-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15IN2O/c1-14-6-8-15(9-7-14)12(16)10-4-2-3-5-11(10)13/h2-5H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONFGSSYCLILTIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC=CC=C2I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15IN2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30388702 | |

| Record name | Piperazine, 1-(2-iodobenzoyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60787-03-3 | |

| Record name | Piperazine, 1-(2-iodobenzoyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Structural and Functional Comparison

Key Substituents and Their Impacts

- Iodine vs. Halogens: The 2-iodobenzoyl group confers greater steric hindrance and radiopacity compared to smaller halogens (e.g., fluorine in ).

- N4-Methyl vs. However, in anticancer studies, 4-methylpiperazine derivatives showed lower activity than 4-methylpiperidine analogs, suggesting steric/electronic limitations .

Physicochemical Properties

| Property | 1-(2-iodobenzoyl)-4-methylpiperazine | 1-(2-fluorobenzoyl)-4-methylpiperazine | 1-(4-nitrobenzyl)piperazine |

|---|---|---|---|

| Molecular Weight (g/mol) | ~345 (estimated) | ~288 | ~265 |

| LogP (predicted) | ~3.2 | ~2.5 | ~2.1 |

| Solubility | Low (iodine increases hydrophobicity) | Moderate | Moderate |

- Iodine Impact : The iodine atom significantly increases molecular weight and reduces aqueous solubility, which may necessitate formulation adjustments for therapeutic use .

Preparation Methods

Formation of 2-Iodobenzoyl Chloride

The synthesis begins with the activation of 2-iodobenzoic acid using thionyl chloride (SOCl₂), a widely adopted method due to its efficiency and scalability.

Procedure :

-

Reagents : 2-Iodobenzoic acid, excess SOCl₂ (1.5–2.5 equiv), catalytic dimethylformamide (DMF).

-

Conditions : Reflux in anhydrous toluene or dichloromethane (DCM) for 2–4 hours.

-

Workup : Removal of excess SOCl₂ and solvent under reduced pressure yields 2-iodobenzoyl chloride as a pale-yellow solid.

Key Data :

Coupling with 4-Methylpiperazine

The acyl chloride is reacted with 4-methylpiperazine under basic conditions to facilitate nucleophilic acyl substitution.

Procedure :

-

Reagents : 2-Iodobenzoyl chloride, 4-methylpiperazine (1.1–1.5 equiv), potassium carbonate (K₂CO₃) or triethylamine (TEA) as base.

-

Conditions : Anhydrous DCM or tetrahydrofuran (THF), 0°C to room temperature, 6–12 hours.

-

Workup : Aqueous extraction, followed by column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

Key Data :

Alternative Coupling Methods Using Dehydrating Agents

To circumvent the use of SOCl₂, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) have been explored for direct amide bond formation.

Procedure :

-

Reagents : 2-Iodobenzoic acid, DCC (1.2 equiv), 4-methylpiperazine (1.1 equiv), hydroxybenzotriazole (HOBt).

-

Conditions : Anhydrous DMF, 0°C to room temperature, 12–24 hours.

-

Workup : Filtration to remove dicyclohexylurea, followed by solvent evaporation and purification.

Key Data :

Advantages : Avoids handling corrosive SOCl₂.

Limitations : Lower yields and additional purification steps.

Optimization of Reaction Conditions

Solvent Selection

Temperature Control

Stoichiometric Considerations

-

Excess 4-methylpiperazine (1.5 equiv) drives the reaction to completion, minimizing unreacted acyl chloride.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Pros | Cons |

|---|---|---|---|---|

| Acyl chloride route | 65–72 | >95 | High efficiency, scalable | Requires SOCl₂ handling |

| DCC coupling | 50–60 | 85–90 | Avoids SOCl₂ | Lower yield, costly reagents |

Challenges and Practical Considerations

-

Handling hygroscopic reagents : 4-Methylpiperazine must be stored under inert atmosphere to prevent degradation.

-

Purification complexities : Column chromatography is often necessary due to by-product formation (e.g., unreacted acyl chloride).

-

Safety protocols : SOCl₂ reactions demand fume hoods and personal protective equipment (PPE) .

Q & A

Q. What are the optimal synthetic routes for preparing Piperazine, 1-(2-iodobenzoyl)-4-methyl-, and what reaction conditions maximize yield and purity?

- Methodological Answer : The synthesis of this compound can be approached via coupling reactions between substituted benzoic acids and piperazine derivatives. For example:

- Step 1 : React 2-iodobenzoic acid with 4-methylpiperazine using a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) in dichloromethane (DCM) at 0–25°C for 12–24 hours .

- Step 2 : Optimize solvent choice (e.g., DCM or DMF) and temperature (ambient to reflux) to improve reaction efficiency.

- Step 3 : Purify the product via column chromatography or crystallization (e.g., using diethyl ether) to achieve >95% purity .

Palladium-catalyzed cross-coupling reactions may also be explored for introducing iodine substituents, requiring careful control of catalyst loading (e.g., Pd(PPh₃)₄) and reaction time .

Q. How can researchers characterize the structural integrity and purity of Piperazine, 1-(2-iodobenzoyl)-4-methyl- using spectroscopic and chromatographic techniques?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the presence of the iodobenzoyl group (δ ~7.3–8.5 ppm for aromatic protons) and the piperazine methyl group (δ ~2.3 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should show a molecular ion peak at m/z 422.25 (C₁₈H₁₉IN₂O₂) .

- Infrared Spectroscopy (IR) : Validate carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and C-I stretching at ~500–600 cm⁻¹ .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection to assess purity (>95%) and identify by-products .

Q. What crystallographic parameters are critical for analyzing the solid-state structure of Piperazine, 1-(2-iodobenzoyl)-4-methyl-?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals an orthorhombic crystal system (space group Pbca) with cell parameters:

- a = 12.7671 Å, b = 13.5429 Å, c = 20.2542 Å, V = 3502.0 ų, and Z = 8 .

Key considerations: - Hydrogen bonding : Weak C–H⋯O interactions (2.3–2.5 Å) stabilize the lattice .

- Disorder analysis : Monitor occupancy ratios in the aroyl ring (if present) to avoid misinterpretation .

Advanced Research Questions

Q. How do halogen substituents (e.g., iodine vs. fluorine) on the benzoyl group influence the pharmacological activity of piperazine derivatives?

- Methodological Answer :

- Structural Impact : Larger halogens (e.g., iodine) increase steric bulk and polarizability, potentially enhancing receptor binding affinity. Compare with smaller halogens (e.g., F) using docking studies .

- In Vitro Assays :

- Radioligand binding assays : Evaluate affinity for serotonin/dopamine transporters .

- Cellular uptake assays : Measure inhibition of neurotransmitter reuptake in neuronal cell lines .

- Data Interpretation : Correlate substituent size with IC₅₀ values; iodine may improve blood-brain barrier (BBB) penetration due to lipophilicity .

Q. What are common sources of data contradictions in crystallographic studies of halogenated piperazines, and how can these discrepancies be resolved?

- Methodological Answer :

- Disorder in Crystal Lattices : For example, partial occupancy of the iodobenzoyl group (e.g., 94.2% vs. 5.8% in isomorphous structures) can lead to misinterpretation. Use occupancy refinement in SC-XRD software (e.g., SHELX) .

- Polymorphism : Screen multiple crystallization solvents (e.g., EtOH, hexane) to identify dominant polymorphs .

- Validation : Cross-reference with spectroscopic data (e.g., NMR chemical shifts) to confirm structural assignments .

Q. How do non-covalent interactions (e.g., π-stacking, hydrogen bonding) in Piperazine, 1-(2-iodobenzoyl)-4-methyl- affect its supramolecular assembly and stability?

- Methodological Answer :

- π-Stacking : The iodobenzoyl group participates in edge-to-face interactions (3.8–4.2 Å) with adjacent aromatic rings, stabilizing the crystal lattice .

- Hydrogen Bonding : Weak C–H⋯O bonds (2.4–2.6 Å) between the piperazine carbonyl and methoxy groups enhance thermal stability .

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (>200°C) to assess stability under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.